molecular formula C13H8Cl2O2 B1597899 2',5-Dichloro-2-hydroxybenzophenone CAS No. 61785-35-1

2',5-Dichloro-2-hydroxybenzophenone

Cat. No.: B1597899
CAS No.: 61785-35-1
M. Wt: 267.1 g/mol
InChI Key: OSXVZDOVYCTYCW-UHFFFAOYSA-N
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Description

2’,5-Dichloro-2-hydroxybenzophenone is an organic compound with the molecular formula C13H8Cl2O2. It is a derivative of benzophenone, characterized by the presence of two chlorine atoms and a hydroxyl group attached to the benzene rings. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Biochemical Analysis

Biochemical Properties

2’,5-Dichloro-2-hydroxybenzophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in oxidative stress responses. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme. This interaction can lead to the modulation of enzyme activity, affecting the overall biochemical pathway .

Cellular Effects

The effects of 2’,5-Dichloro-2-hydroxybenzophenone on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 2’,5-Dichloro-2-hydroxybenzophenone has been shown to upregulate genes associated with detoxification processes while downregulating those involved in cell proliferation. This dual action can lead to a reduction in cell growth and an increase in cellular defense mechanisms .

Molecular Mechanism

At the molecular level, 2’,5-Dichloro-2-hydroxybenzophenone exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition occurs through the binding of 2’,5-Dichloro-2-hydroxybenzophenone to the heme group of the enzyme, preventing substrate access and subsequent catalytic activity. Additionally, it can induce changes in gene expression by interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’,5-Dichloro-2-hydroxybenzophenone change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to 2’,5-Dichloro-2-hydroxybenzophenone in in vitro studies has shown a gradual decrease in cellular viability, indicating potential cytotoxic effects. In in vivo studies, prolonged exposure can lead to alterations in organ function, particularly in the liver and kidneys .

Dosage Effects in Animal Models

The effects of 2’,5-Dichloro-2-hydroxybenzophenone vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage level triggers a marked increase in toxicity. These findings highlight the importance of dosage regulation in the application of 2’,5-Dichloro-2-hydroxybenzophenone .

Metabolic Pathways

2’,5-Dichloro-2-hydroxybenzophenone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which facilitate its biotransformation into various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The compound’s interaction with cofactors like NADPH is crucial for its metabolic processing .

Transport and Distribution

Within cells and tissues, 2’,5-Dichloro-2-hydroxybenzophenone is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For instance, the compound may preferentially accumulate in the liver due to the presence of specific transporters that facilitate its uptake and retention .

Subcellular Localization

The subcellular localization of 2’,5-Dichloro-2-hydroxybenzophenone affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound can localize to the mitochondria, where it may exert effects on mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

2’,5-Dichloro-2-hydroxybenzophenone can be synthesized through the reaction of o-chlorobenzoyl chloride with p-chlorophenol in the presence of aluminum chloride at elevated temperatures (around 180°C) . This method involves a Friedel-Crafts acylation reaction, which is a common technique for the synthesis of benzophenone derivatives.

Industrial Production Methods

In industrial settings, the production of 2’,5-Dichloro-2-hydroxybenzophenone typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2’,5-Dichloro-2-hydroxybenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the compound can also undergo reduction reactions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form larger molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenones, while oxidation and reduction reactions can produce different functionalized derivatives.

Scientific Research Applications

2’,5-Dichloro-2-hydroxybenzophenone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2’,5-Dichloro-2-hydroxybenzophenone involves its interaction with specific molecular targets and pathways. The hydroxyl group and chlorine atoms play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,5-Dichloro-2-hydroxybenzophenone is unique due to the specific positioning of the chlorine atoms and the hydroxyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

(5-chloro-2-hydroxyphenyl)-(2-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXVZDOVYCTYCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10210774
Record name 2',5-Dichloro-2-hydroxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61785-35-1
Record name (5-Chloro-2-hydroxyphenyl)(2-chlorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61785-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',5-Dichloro-2-hydroxybenzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061785351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',5-Dichloro-2-hydroxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',5-dichloro-2-hydroxybenzophenone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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